REACTION_CXSMILES
|
[C:1]1([N:7]2[CH2:11][CH:10]=[C:9]([NH2:12])[NH:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl>O1CCOCC1>[C:1]1([N:7]2[CH:11]=[CH:10][C:9]([NH2:12])=[N:8]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1
|
Name
|
1-phenyl-3-amino-pyrazoline
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N1NC(=CC1)N
|
Name
|
|
Quantity
|
11.54 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at RT for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
FILTRATION
|
Details
|
the resulting dark solution was filtered through a pad of Celite
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (50 mL)
|
Type
|
EXTRACTION
|
Details
|
The organic layer was extracted with 1N aqueous HCl (50 mL)
|
Type
|
WASH
|
Details
|
The combined aqueous layers were washed with CH2Cl2 (2×50 mL)
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with CH2Cl2 (3×100 mL)
|
Type
|
WASH
|
Details
|
The combined CH2Cl2 extracts were washed with saturated NaCl (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N1N=C(C=C1)N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 41% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |